![molecular formula C20H29N3O2 B6060507 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPP is a piperazine derivative that has been synthesized and studied for its biological and pharmacological properties.
Wirkmechanismus
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine also acts as an antagonist at the serotonin receptor, which is involved in the regulation of mood.
Biochemical and Physiological Effects:
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has also been shown to increase locomotor activity and induce hyperactivity in rats. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have a low toxicity profile, indicating its potential as a safe drug.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine in lab experiments include its specificity for the dopamine D2 receptor, its low toxicity profile, and its potential as a safe drug. The limitations of using 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential for off-target effects.
Zukünftige Richtungen
Future research on 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine could focus on its potential use as a treatment for neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Further studies could also investigate the pharmacokinetics and pharmacodynamics of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine, as well as its potential for drug interactions. Additionally, research could focus on the development of novel derivatives of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine involves the reaction of 1-benzyl-4-piperidone with butyryl chloride in the presence of triethylamine to form 1-butyryl-4-benzylpiperidine. This compound is then reacted with phenyl hydrazine to yield 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine. The purity of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has also been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic drug.
Eigenschaften
IUPAC Name |
1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-2-6-19(24)22-11-9-17(10-12-22)20(25)23-15-13-21(14-16-23)18-7-4-3-5-8-18/h3-5,7-8,17H,2,6,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHVOZGCMHDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}butan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.